
3-Methylcyclobutan-1-on
Übersicht
Beschreibung
“3-Methylcyclobutan-1-one” is a chemical compound with the molecular formula C5H8O . It has a molecular weight of 84.12 g/mol . It is also known by other names such as 3-methylcyclobutanone and Cyclobutanone, 3-methyl- .
Synthesis Analysis
There are several methods for the synthesis of “3-Methylcyclobutan-1-one”. One of the efficient methods is the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol . This method is highly selective and efficient, leading to the identification of a set of highly potent MDM2 inhibitors .
Molecular Structure Analysis
The molecular structure of “3-Methylcyclobutan-1-one” can be represented by the InChI string: InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3 . The Canonical SMILES representation is: CC1CC(=O)C1 . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Physical And Chemical Properties Analysis
“3-Methylcyclobutan-1-one” has a molecular weight of 84.12 g/mol . It has a XLogP3-AA value of 0.5, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . Its topological polar surface area is 17
Wirkmechanismus
Target of Action
3-Methylcyclobutan-1-one is a monoterpene that is used for the production of butenes, benzene, and aspartyl . It can be photolyzed or activated with radiation to form a cyclobutane ring
Mode of Action
It is known that it can be activated with radiation to form a cyclobutane ring . This suggests that it may interact with its targets through a photochemical reaction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylcyclobutan-1-one in laboratory experiments include its low reactivity and low toxicity. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 3-Methylcyclobutan-1-one is that its mechanism of action is not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Methylcyclobutan-1-one. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research into its potential uses in the synthesis of polymers and metal complexes could be beneficial. Finally, further research into its potential uses as a model compound for studying the properties of other cyclic ketones could be beneficial.
Synthesemethoden
3-Methylcyclobutan-1-one can be synthesized in a variety of ways, including the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide and a magnesium metal, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide. All of these reactions are simple and can be easily performed in the laboratory.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Struktur der Verbindung ist in der pharmazeutischen Forschung von Interesse, wo sie als Baustein für die Entwicklung neuer Therapeutika dienen kann. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einer wertvollen Verbindung für Prozesse in der Wirkstoffforschung und -entwicklung .
Materialwissenschaft
In der Materialwissenschaft könnten die Eigenschaften von 3-Methylcyclobutan-1-on für die Herstellung neuer Materialien mit spezifischen Eigenschaften wie verbesserter Haltbarkeit oder einzigartiger Reaktivität erforscht werden, die Anwendungen in verschiedenen Branchen von der Fertigung bis hin zu High-Tech-Elektronik haben könnten .
Analytische Chemie
Diese Verbindung kann aufgrund ihrer eindeutigen chemischen Signatur auch als Standard oder Reagenz in der analytischen Chemie verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren, was bei der Qualitätskontrolle und Forschungsstudien hilft .
Eigenschaften
IUPAC Name |
3-methylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKNMHVZBHWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503936 | |
| Record name | 3-Methylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-08-1 | |
| Record name | 3-Methylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 3-Methylcyclobutan-1-one in the synthesis of eupomatilones 5 and 6?
A1: 3-Methylcyclobutan-1-one serves as the starting material in the total synthesis of eupomatilones 5 and 6. The researchers utilized a nine-step synthetic route starting with this commercially available compound. [] This highlights the utility of 3-Methylcyclobutan-1-one as a valuable building block in organic synthesis, particularly for complex natural products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



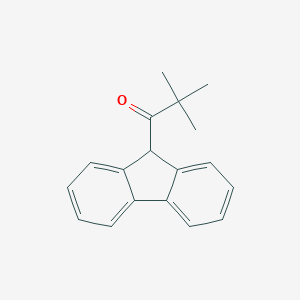
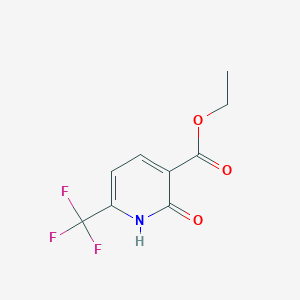

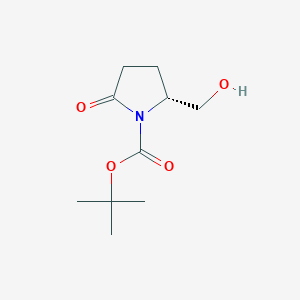

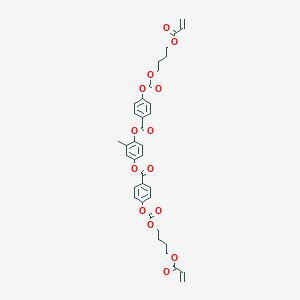

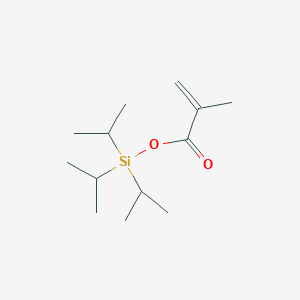


![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)


